6-(2-propargyloxyphenyl)hexanoic acid chemical properties
6-(2-propargyloxyphenyl)hexanoic acid chemical properties
An In-Depth Technical Guide to 6-(2-propargyloxyphenyl)hexanoic acid: Properties, Reactivity, and Applications in Chemical Biology
Introduction
6-(2-propargyloxyphenyl)hexanoic acid is a synthetic, bifunctional organic molecule of significant interest to researchers in chemical biology, pharmacology, and drug development. Structurally, it possesses two key functional groups at opposite ends of a carefully designed scaffold: a terminal alkyne and a carboxylic acid. This unique arrangement confers a dual reactivity profile, enabling its use as a versatile linker and chemical probe.
While this compound is also known by the synonym PPOH and has been characterized as a selective inhibitor of certain cytochrome P450 (CYP) enzymes involved in arachidonic acid metabolism[1], this guide will focus on its broader utility as a molecular tool. We will explore its chemical properties and detail the core reaction chemistries that its functional handles enable. From the perspective of a Senior Application Scientist, this document will provide not only the "what" but the "why" behind its application, offering field-proven insights into its use for protein labeling, target identification, and the construction of sophisticated chemical probes.
Section 1: Physicochemical Properties
The utility of a chemical probe is fundamentally governed by its physical and chemical properties. The structure of 6-(2-propargyloxyphenyl)hexanoic acid—featuring a flexible hexanoic acid chain, a rigid phenyl ring, and a reactive propargyl ether group—results in a balanced profile of solubility and stability suitable for biological applications.
Core Compound Specifications
A summary of the key quantitative data for 6-(2-propargyloxyphenyl)hexanoic acid is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-(2-prop-2-ynoxyphenyl)hexanoic acid | [2] |
| Synonyms | PPOH | [1][2] |
| CAS Number | 206052-01-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈O₃ | [2][3] |
| Molecular Weight | 246.30 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | ≥ 50 mg/mL in Ethanol, DMSO, DMF≥ 0.5 mg/mL in PBS (pH 7.2) | [1] |
Structural Insights and Handling
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Lipophilicity and Spacing: The hexanoic acid chain provides a flexible, hydrophobic spacer element. In applications like Activity-Based Protein Profiling (ABPP), such a spacer is crucial for positioning the reactive "warhead" of a probe within an enzyme's active site while extending the reporter handle (the alkyne) out into the solvent for subsequent detection[4].
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Stability and Storage: The compound is stable, particularly in solid form. For maximum longevity in solution, it is best dissolved in anhydrous organic solvents such as DMSO or ethanol. It is critical to purge the solvent with an inert gas like argon or nitrogen before preparing stock solutions to minimize oxidation of the unsaturated propargyl group[1]. Aliquoted stock solutions stored under inert gas at -20°C are stable for at least one year[1]. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day[1].
Section 2: Core Reactivity and Mechanistic Insights
The power of 6-(2-propargyloxyphenyl)hexanoic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be selectively coupled to primary amines, while the terminal alkyne remains available for highly specific bioorthogonal "click" chemistry. This allows for a modular and strategic approach to probe design and bioconjugation.
The Carboxylic Acid: A Versatile Conjugation Handle
The carboxylic acid is an ideal anchor point for covalently attaching this molecule to proteins (via lysine residues), amine-modified small molecules, or other substrates. The most robust and widely used method for this transformation is carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Causality of the EDC/NHS System: Direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and is inefficient in biological systems due to a competing acid-base reaction that neutralizes the amine nucleophile[5]. EDC circumvents this by activating the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water. The addition of NHS rapidly intercepts it to form a more stable NHS ester. This semi-stable intermediate readily reacts with primary amines at physiological pH to form a stable amide bond, regenerating NHS as a byproduct[6]. This two-step approach increases reaction efficiency and control.
Figure 1: EDC/NHS activation and coupling workflow.
Field-Proven Protocol: EDC/NHS Coupling to a Protein
This protocol provides a general framework for conjugating 6-(2-propargyloxyphenyl)hexanoic acid to a protein containing surface-accessible lysine residues.
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Reagent Preparation:
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Equilibrate all reagents, including 6-(2-propargyloxyphenyl)hexanoic acid, EDC, and Sulfo-NHS, to room temperature before opening vials.
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Prepare a 10-50 mM stock solution of 6-(2-propargyloxyphenyl)hexanoic acid in anhydrous DMSO.
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Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: EDC is highly susceptible to hydrolysis and loses activity rapidly in aqueous solution; fresh preparation is mandatory[6].
-
-
Protein Preparation:
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Dissolve or exchange the target protein into a conjugation buffer that is free of primary amines (e.g., PBS, pH 7.4). Avoid buffers like Tris, as they will compete in the reaction.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation and Coupling Reaction:
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To your protein solution, add the 6-(2-propargyloxyphenyl)hexanoic acid stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to final concentrations of 5 mM and 10 mM, respectively[7].
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Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
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Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any remaining NHS esters.
-
Remove excess unreacted reagents and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable buffer like PBS.
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-
Validation (Self-Validating System):
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Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe an increase in the protein's molecular weight corresponding to the mass of the attached molecule (228.28 Da, accounting for the loss of H₂O).
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The Terminal Alkyne: A Gateway to Bioorthogonal Chemistry
The terminal alkyne is the bioorthogonal handle of the molecule. It does not react with native biological functional groups, but undergoes a highly specific and efficient reaction with azides in the presence of a copper(I) catalyst. This reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the cornerstone of "click chemistry"[8].
Mechanistic Insight: The Cu(I) catalyst is essential for the reaction, coordinating with the terminal alkyne to lower the activation energy for the cycloaddition with an azide, resulting in the formation of a stable 1,4-disubstituted triazole ring[]. In biological settings, the Cu(I) is generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate. A chelating ligand, such as the water-soluble THPTA, is critical to stabilize the Cu(I) oxidation state, prevent its disproportionation, accelerate the reaction, and protect biomolecules from damage by reactive oxygen species that can be generated[8][10].
Figure 3: Role of the molecule in an ABPP probe.
General ABPP Workflow:
Figure 4: A typical workflow for an ABPP experiment.
Target Identification via Affinity Pulldown
Another powerful application is in identifying the cellular targets of a bioactive small molecule or drug candidate.
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Probe Synthesis: The drug candidate (containing a suitable amine handle) is conjugated to the carboxylic acid of 6-(2-propargyloxyphenyl)hexanoic acid.
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Target Engagement: This new alkyne-functionalized "bait" molecule is incubated with a cell lysate or live cells to allow it to bind to its protein targets.
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Reporter Tagging: The lysate is treated with an azide-functionalized affinity tag, most commonly Biotin-Azide, under CuAAC conditions. This "clicks" biotin onto the bait molecule, which is now covalently bound to its protein targets.
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Enrichment and Identification: The biotinylated protein complexes are captured and enriched from the complex proteome using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
This strategy provides a direct and robust method for deconvoluting the mechanism of action of novel therapeutic compounds.
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Cravatt, B. F., et al. (2008). Activity-based protein profiling for the functional annotation of enzymes. Nature Chemical Biology. [Link]
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Finn, M. G., et al. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. [Link]
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Sona Nanotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
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